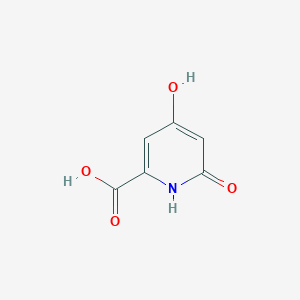

4,6-Dihydroxypyridine-2-carboxylic acid

Description

4,6-Dihydroxypyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with two hydroxyl groups at positions 4 and 6 and a carboxylic acid group at position 2. It is structurally related to picolinic acid (pyridine-2-carboxylic acid) but distinguished by the additional hydroxyl groups, which enhance its polarity and reactivity in biological and chemical systems . Derivatives of this compound, such as 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylic acid, are noted in biochemical pathways, particularly in tryptophan metabolism, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h1-2H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVJKDXPBUHZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxypyridine-2-carboxylic acid typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of 2,4,6-trichloropyridine with sodium hydroxide, followed by acidification to yield the desired product . The reaction conditions often include elevated temperatures and the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

4,6-Dihydroxypyridine-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been extensively studied for its potential biological activities , including:

- Antiviral Activity : Derivatives have shown significant antiviral properties against human cytomegalovirus (HCMV) polymerase with effective concentrations (EC50) ranging from 14.4 to 22.8 μM.

- Antitumor Activity : In vitro studies indicate that it can inhibit cancer cell proliferation across various cell lines (e.g., ovarian SKOV3, leukemia HL60). The inhibition is linked to interference with matrix metalloproteinases (MMPs) involved in tumor invasion.

- Antimicrobial Activity : It exhibits notable antimicrobial effects against both Gram-positive and Gram-negative bacteria and fungi.

| Activity Type | Target Organisms/Cells | Efficacy |

|---|---|---|

| Antiviral | Human cytomegalovirus | EC50: 14.4 - 22.8 μM |

| Antitumor | SKOV3 (ovarian), HL60 (leukemia), A549 (lung) | IC50 values indicating significant antiproliferative effects |

| Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans | Effective growth inhibition |

Industrial Applications

In industry, this compound is utilized in the production of:

- Pharmaceuticals : It serves as an intermediate in synthesizing various therapeutic agents due to its biological activity.

- Agrochemicals : Used in producing agricultural chemicals that enhance crop protection and yield.

- Dyes and Pigments : Employed in creating specialty chemicals for dyes and pigments.

Case Studies

- Case Study on Antimicrobial Activity : A study demonstrated that treatment with this compound significantly reduced bacterial load in multidrug-resistant Klebsiella pneumoniae.

- Case Study on Anticancer Effects : In an experimental model using human lung adenocarcinoma cells (A549), the compound exhibited enhanced cytotoxicity when combined with cisplatin, suggesting potential for use in combination therapies.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4,6-dihydroxypyridine-2-carboxylic acid with analogous pyridine and pyrimidine derivatives, emphasizing substituent effects on properties and applications.

Key Differences and Implications

Substituent Effects on Reactivity: The hydroxyl groups in this compound increase its acidity (pKa ~1–3 for -COOH and ~8–10 for -OH) compared to non-hydroxylated analogs like picolinic acid. This enhances its solubility in aqueous systems and suitability for pH-dependent applications . Halogenated derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit electrophilic reactivity, making them useful in cross-coupling reactions, unlike the hydroxylated target compound .

Biological and Industrial Applications :

- The target compound’s hydroxyl groups enable chelation of divalent metals (e.g., Fe²⁺, Cu²⁺), suggesting utility in antioxidant therapies or environmental remediation. In contrast, bipyridine dicarboxylic acids (e.g., 2,2′-bipyridine-4,4′-dicarboxylic acid) are preferred in metal-organic frameworks (MOFs) due to their rigid, planar structures .

- Fluorinated analogs (e.g., 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid) are leveraged in drug discovery for improved membrane permeability and metabolic stability, whereas the target compound’s polarity limits its use in hydrophobic environments .

Synthetic Accessibility: Synthesis of this compound likely involves hydroxylation of picolinic acid derivatives or multi-step protection/deprotection strategies, as seen in related pyridine syntheses (e.g., 2-quinolinecarboxylic acid via cyclization reactions) .

Biological Activity

4,6-Dihydroxypyridine-2-carboxylic acid, also known as citrazinic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by two hydroxyl groups and a carboxylic acid functional group attached to a pyridine ring. Various synthetic methods have been developed for its production, often resulting in varying degrees of purity and yield. The compound can be synthesized through reactions involving pyridine derivatives and specific reagents under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against a range of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Fungi : Candida albicans

In vitro assays indicated that the compound effectively inhibits the growth of these microorganisms, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In studies involving A549 human lung adenocarcinoma cells, the compound demonstrated cytotoxic effects with varying degrees of efficacy depending on concentration and exposure time. For instance, exposure to 100 µM concentrations resulted in a post-treatment viability of approximately 78–86%, indicating moderate anticancer activity .

Table 1: Anticancer Activity of this compound

| Concentration (µM) | Post-Treatment Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 85 |

| 100 | 78–86 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cellular Uptake : It may influence cellular uptake mechanisms, leading to alterations in cell signaling and function.

- Reactive Oxygen Species (ROS) : Some studies suggest that it may induce oxidative stress in cancer cells, contributing to cytotoxicity .

Case Studies

Several case studies highlight the effectiveness of this compound in both antimicrobial and anticancer applications:

- Case Study 1 : A study on multidrug-resistant Klebsiella pneumoniae showed that treatment with the compound significantly reduced bacterial load in vitro.

- Case Study 2 : In an experimental model using human lung adenocarcinoma cells, the compound exhibited enhanced cytotoxicity when combined with standard chemotherapeutic agents like cisplatin.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dihydroxypyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step pathways, such as hydrolysis of methoxy precursors or oxidation of substituted pyridines. For example, related compounds like 4,5-Dimethoxypyridine-2-carboxylic acid (CAS 1256820-18-4) are synthesized via demethylation using reagents like BBr₃ in anhydrous dichloromethane . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting temperature (e.g., 0–25°C), and controlling pH to prevent unwanted side reactions. Purification typically employs recrystallization or column chromatography with silica gel and polar solvents (e.g., methanol/water mixtures) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, DEPT): Identify hydroxyl (-OH) and carboxylic acid (-COOH) protons, which typically appear downfield (δ 10–13 ppm).

- IR Spectroscopy : Confirm O-H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₆H₅NO₄, theoretical MW 171.03 g/mol).

- HPLC : Assess purity using C18 columns with UV detection at 254 nm and mobile phases like 0.1% formic acid in acetonitrile/water .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : Solubility can be determined via gravimetric analysis in solvents (e.g., water, DMSO, ethanol). For example, structurally similar pyridinecarboxylic acids exhibit sparing solubility in water (~33 g/L at 25°C) . Stability studies should assess pH dependence (e.g., 2–12) using UV-Vis spectroscopy to monitor degradation over 24–72 hours. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does this compound behave as a chelating agent in coordination chemistry?

- Methodological Answer : The compound’s hydroxyl and carboxyl groups enable metal coordination. To study this:

- Titration Experiments : Use potentiometric titrations (pH 2–12) with metal ions (e.g., Fe³⁺, Cu²⁺) to determine stability constants.

- X-ray Crystallography : Resolve crystal structures of metal complexes to identify binding modes (e.g., bidentate vs. tridentate).

- Spectrophotometry : Monitor UV-Vis shifts upon metal binding (e.g., ligand-to-metal charge transfer bands) .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?

- Methodological Answer : Contradictions may arise from impurities or variable reaction conditions. Strategies include:

- Controlled Replicates : Repeat experiments with rigorously purified starting materials.

- Advanced Analytics : Use LC-MS/MS to identify byproducts and trace their origins.

- Computational Modeling : Apply DFT calculations to predict reaction pathways and intermediates .

Q. What experimental approaches are used to study its potential biological activity?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria).

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., for kinases or hydrolases) with IC₅₀ determination.

- Molecular Docking : Model interactions with target proteins (e.g., HIV-1 integrase) using AutoDock Vina .

Q. How can degradation pathways be analyzed under oxidative or thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–400°C to assess thermal stability.

- Forced Degradation Studies : Expose to H₂O₂ (3%) or UV light (254 nm) and analyze degradation products via LC-QTOF-MS.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .

Q. What strategies optimize its use in heterogeneous catalysis or material science?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.